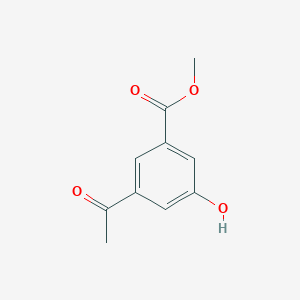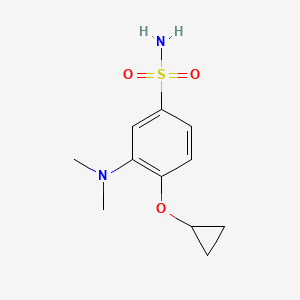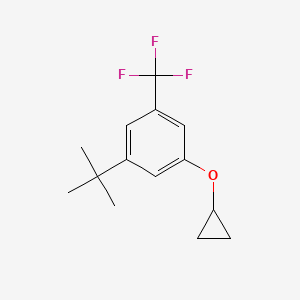
(2-Chloro-6-iodopyridin-4-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-iodopyridin-4-YL)methylamine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodopyridin-4-YL)methylamine typically involves the halogenation of pyridine derivativesThis can be achieved using iodotrimethylsilane as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-iodopyridin-4-YL)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
Applications De Recherche Scientifique
(2-Chloro-6-iodopyridin-4-YL)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Chloro-6-iodopyridin-4-YL)methylamine exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylamine group can engage in hydrogen bonding and nucleophilic interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an amine group instead of a methylamine group.
3-Pyridinamine, 6-chloro-4-iodo-N-methyl-: Another closely related compound with slight variations in the position of substituents.
Uniqueness
(2-Chloro-6-iodopyridin-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H6ClIN2 |
|---|---|
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
(2-chloro-6-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
Clé InChI |
PICMOGRNLRJSEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)

![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)

